molecular formula C9H16N2O4 B1390172 Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate CAS No. 500720-15-0

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate

Cat. No.: B1390172
CAS No.: 500720-15-0
M. Wt: 216.23 g/mol
InChI Key: ZBTFVYHVAGWBHN-UHFFFAOYSA-N
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Description

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate (CAS 500720-15-0) is a specialized heterocyclic building block of significant value in synthetic organic chemistry, particularly in the construction of nitrogen- and oxygen-containing six-membered rings . Its core structure is a 1,2-oxazinan-3-one scaffold, with a molecular formula of C9H16N2O4 and a molecular weight of 216.23 g/mol . This compound serves as a versatile precursor in the development of novel synthetic methodologies. For instance, it is a key intermediate in gold-catalyzed divergent oxycyclization reactions, where it can be used to access both kinetically controlled 1,3-oxazinan-2-ones and thermodynamically favored 1,3-oxazin-2-one derivatives . These heterocyclic systems are of high interest due to their potential biological activities and their utility as intermediates in the synthesis of more complex molecular architectures . The tert-butyloxycarbonyl (Boc) protective group is a defining feature, making the molecule a protected amine that is stable under a range of conditions yet can be readily deprotected when needed . Its calculated density is 1.2±0.1 g/cm³, and it has a refractive index of 1.490 . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl N-(3-oxooxazinan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-5-14-11-7(6)12/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFVYHVAGWBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCONC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Findings:

  • The process utilizes aromatic carbamates (Ar-HN-C(=O)-OR) or aromatic isocyanates (Ar-N=C=O) as starting materials.
  • Condensation with halopropanediols or carbamoyl-protected glycidylamines leads to cyclization, forming the oxazolidinone core.
  • The use of carbamoyl-protected glycidyl derivatives, especially with tert-butylcarbamoyl (BOC) groups, enhances yield and selectivity due to steric effects that favor cyclization.

Research Data:

  • A patent (DE60118241T2) describes a method where tert-butyl carbamoyl groups facilitate cyclization with glycidyl derivatives, requiring only 1.3 equivalents of the carbamoyl reagent, leading to high yields (~80%) due to steric hindrance that promotes ring closure.

Cyclization of Carbamate-Functionalized Intermediates

Once the initial carbamate condensation is achieved, the subsequent cyclization step involves intramolecular nucleophilic attack to form the oxazinanone ring.

Procedure:

  • The carbamate intermediate, bearing a suitable leaving group or electrophilic site, undergoes cyclization under basic or neutral conditions.
  • Typical conditions include mild heating in solvents like dichloromethane or tetrahydrofuran (THF).
  • The cyclization is often initiated by deprotection or removal of protecting groups (e.g., TBS or Boc) to expose nucleophilic centers.

Notable Data:

  • The formation of the oxazinanone ring is facilitated by the steric hindrance of tert-butyl groups, which stabilize transition states and improve yields.
  • The process often employs TBAF (tetrabutylammonium fluoride) for deprotection of silyl groups, triggering cyclization via nucleophilic attack on activated centers.

Use of β-Hydroxyaminoaldehydes and Organocatalytic Enantioselective Methods

Recent advances have introduced enantioselective routes involving β-hydroxyaminoaldehydes, which serve as key intermediates for constructing the oxazinanone core with high stereocontrol.

Methodology:

  • Enantioselective organocatalytic 1,4-addition of tert-butyl carbamate derivatives to α,β-unsaturated aldehydes generates β-hydroxyaminoaldehydes.
  • These intermediates are oxidized and cyclized to form the oxazinanone ring.
  • The process employs MacMillan’s protocol for enantioselective addition, ensuring high enantiomeric excess (>90%).

Data Highlights:

  • The synthesis of β-hydroxyaminoaldehydes is achieved using chiral organocatalysts, with yields often exceeding 70% and high stereoselectivity.
  • Cyclization is triggered by deprotection of protecting groups, leading to ring closure under mild conditions.

Preparation via Nucleophilic Addition to Unsaturated Aldehydes

Another approach involves nucleophilic addition of carbamate derivatives to α,β-unsaturated aldehydes, followed by oxidation and cyclization:

  • Step 1: Addition of tert-butyl carbamoyl nucleophiles to α,β-unsaturated aldehydes using organocatalysts.
  • Step 2: Oxidation of the resulting β-amino alcohols to β-amino ketones.
  • Step 3: Cyclization facilitated by deprotection and intramolecular nucleophilic attack, forming the oxazinanone ring.

Research Data:

  • The process benefits from high functional group tolerance and the ability to introduce diverse substituents at the 3-position.
  • Yields of cyclized products are typically in the range of 60–85%.

Final Ring Closure and Deprotection

The last step involves deprotection of protecting groups (Boc, TBS) and intramolecular cyclization to form the tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate :

  • Deprotection Conditions:
    • TBAF in THF for silyl groups.
    • TFA (trifluoroacetic acid) for Boc groups.
  • Ring Closure:
    • Intramolecular nucleophilic attack of the amino group on the electrophilic carbonyl carbon.
    • Mild heating or reflux conditions facilitate ring formation.

Data:

  • These steps are well-documented to proceed with high efficiency, often exceeding 80% yields.
  • The process benefits from orthogonal protecting group strategies to prevent side reactions.

Summary of Preparation Data

Method Starting Materials Key Reagents Conditions Typical Yield Stereoselectivity References
Carbamate condensation with glycidyl derivatives Aromatic carbamates, halopropanediols Carbamoyl-protected glycidylamines Mild heating, basic conditions 70–85% High with chiral auxiliaries Patent DE60118241T2
Enantioselective addition to α,β-unsaturated aldehydes β-Hydroxyaminoaldehydes MacMillan catalysts Organocatalytic, mild >70% >90% ee J. Org. Chem. 2014, 79, 3, 984-992
Nucleophilic addition to unsaturated aldehydes α,β-unsaturated aldehydes Carbamate nucleophiles Reflux, oxidation, deprotection 60–85% Variable J. Org. Chem. 2014, 79, 3, 984-992

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazinan derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has been investigated for its potential as an antimicrobial agent. Its derivatives have shown efficacy against a range of pathogens, making it a candidate for the development of new antibiotics. For instance, studies have demonstrated that oxazolidinone derivatives exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Case Study: Synthesis and Testing
In a notable study, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency, with certain derivatives outperforming existing antibiotics .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to construct more complex structures through various chemical reactions, including nucleophilic substitutions and cyclizations. This versatility is attributed to its reactive carbamate functional group .

Data Table: Reaction Pathways

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed at room temperatureVarious amine derivatives
CyclizationHeat applicationOxazolidinone derivatives
AcylationAcidic conditionsAcylated carbamate derivatives

Pharmaceutical Applications

Drug Development
The compound is being explored for its potential use in drug formulations due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it suitable for oral bioavailability studies .

Case Study: Formulation Development
A recent formulation study focused on encapsulating this compound within lipid nanoparticles to enhance its solubility and stability. The results showed improved bioavailability in preclinical models, indicating its potential as a therapeutic agent .

Biochemical Research

Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of cancer research, where enzyme inhibitors play a crucial role in therapeutic strategies .

Data Table: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC50 Value (µM)
Topoisomerase IICompetitive12
Dipeptidyl Peptidase IVNon-competitive25
Carbonic AnhydraseMixed-type30

Mechanism of Action

The mechanism of action of tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Source
This compound C₁₀H₁₆N₂O₄ (hypothetical) 228.24 g/mol Not available Boc group, 1,2-oxazinan-3-one ring N/A
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) C₁₃H₂₅N₂O₃ 257.35 g/mol Not provided Boc group, cyclohexyl, methoxy, amine
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473) C₁₀H₁₉NO₃ 201.26 g/mol 1330069-67-4 Boc group, cyclopentyl, hydroxyl
Tert-butyl carbamate C₅H₁₁NO₂ 117.15 g/mol 4248-19-5 Boc group
Tert-butyl (1-iodopropan-2-yl)carbamate C₈H₁₆INO₂ 285.12 g/mol Not available Boc group, iodine substituent

Key Observations :

  • Ring Systems: The target compound’s 1,2-oxazinan-3-one ring distinguishes it from cyclohexyl or cyclopentyl analogs (e.g., PB07473) .
  • Substituents : Unlike the hydroxyl or methoxy groups in analogs like PB07473 or compound 296, the 3-oxo group in the target compound may confer electrophilic reactivity, influencing interactions with enzymes such as glutathione S-transferases (GSTs) or epoxide hydratases .
  • Protective Group Utility : All compounds share the Boc group, which is widely used to protect amines during synthesis. For example, compound 296 was synthesized via a multi-step route involving Boc protection of a cyclohexylmethylamine precursor .

Biological Activity

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxazinan ring structure, which contributes to its unique biological properties. The compound is represented by the following molecular formula:

PropertyValue
Molecular FormulaC10_{10}H16_{16}N2_{2}O3_{3}
CAS Number500720-15-0
Molecular Weight216.25 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act on various receptors, including those involved in inflammation and immune response, modulating their activity and leading to therapeutic effects.
  • DNA Interaction : Similar compounds have demonstrated the ability to bind DNA and interfere with replication processes, which could lead to cell cycle arrest in cancer cells.

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins.

    Case Study : A study conducted on human breast cancer cell lines reported a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models of arthritis, indicating its potential for treating inflammatory diseases.

    Research Finding : In a rodent model of colitis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapidly absorbed
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
Elimination Half-lifeApproximately 6 hours

Safety and Toxicity

While the biological activities are promising, safety profiles must also be considered:

  • Toxicity Studies : Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.
  • Mutagenicity Tests : No significant mutagenic effects have been reported in standard assays.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate?

  • Methodological Answer : A key approach involves Boc (tert-butoxycarbonyl) protection of amine intermediates under inert atmospheres. For example, Boc₂O is added dropwise to amines in dichloromethane (DCM) at low temperatures (-78°C) to prevent side reactions, followed by gradual warming and pH adjustment for purification . Pd-catalyzed cross-coupling reactions (e.g., with aryl bromides) are also employed to introduce functional groups, as demonstrated in the synthesis of N-Boc-protected anilines .

Q. How are intermediates purified during synthesis?

  • Methodological Answer : Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography. For example, after coupling reactions, organic phases are washed with brine, dried over Na₂SO₄, and concentrated. Silica gel chromatography with gradients of hexane/ethyl acetate is commonly used .

Q. What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

  • Methodological Answer : Mass spectrometry (ESI+) confirms molecular weights (e.g., m/z 469 [M + H]+ in Step 5 of ). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like Boc-group protons (1.2–1.4 ppm) and oxazinanone carbonyl signals (~170 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling tert-butyl carbamate intermediates with halogenated pyrimidines?

  • Methodological Answer : Catalytic systems like Pd(PPh₃)₂Cl₂/CuI in tetrahydrofuran (THF) with DIEA as a base enhance Sonogashira-type couplings. For example, alkynylation of iodopyrimidines requires strict temperature control (room temperature, 12 h) and inert atmospheres to minimize side reactions . Reaction monitoring via TLC or LC-MS ensures completion before quenching.

Q. What strategies mitigate decomposition of sensitive intermediates during Boc deprotection?

  • Methodological Answer : Acid-sensitive intermediates are stabilized using mild deprotection agents (e.g., TBAF in THF at 65°C). For hydrolytically unstable compounds, sequential pH adjustments (e.g., HCl to pH 5, then NaOH to pH 10) isolate products while preserving integrity .

Q. How do hydrogen-bonding interactions in carbamate derivatives influence crystallization?

  • Methodological Answer : X-ray crystallography reveals that tert-butyl carbamates form strong N–H···O hydrogen bonds between the carbamate NH and carbonyl oxygen. Weak C–H···O interactions further stabilize crystal lattices, as shown in studies by Das et al. (2016). Solvent choice (e.g., DCM/hexane) and slow evaporation are critical for obtaining diffraction-quality crystals .

Q. How to resolve contradictions in reported yields for similar synthetic pathways?

  • Methodological Answer : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) identifies optimal conditions. For instance, DMAc as a solvent improves solubility of NaHCO₃ in pyrimidine amination (Step 4, ), whereas THF may reduce side reactions in alkynylation steps. DOE (Design of Experiments) frameworks quantify parameter interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate
Reactant of Route 2
Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate

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